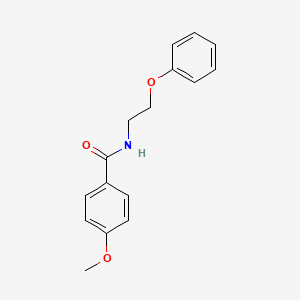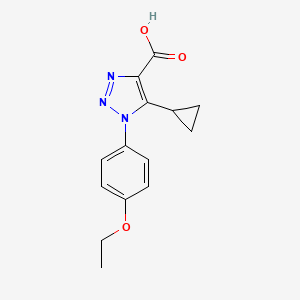
4-methoxy-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-phenoxyethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as GW 806742X and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-phenoxyethyl)benzamide involves binding to androgen receptors in the body. This leads to the activation of genes involved in muscle growth and bone density, resulting in anabolic effects. Unlike traditional anabolic steroids, 4-methoxy-N-(2-phenoxyethyl)benzamide is selective in its binding to androgen receptors, leading to fewer androgenic side effects.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-(2-phenoxyethyl)benzamide can increase muscle mass and bone density in animal models. It has also been found to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects and can improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(2-phenoxyethyl)benzamide in lab experiments is its selective binding to androgen receptors, leading to fewer androgenic side effects. This makes it a safer alternative to traditional anabolic steroids. However, one limitation of this compound is its limited availability and high cost.
Future Directions
There are several future directions for research on 4-methoxy-N-(2-phenoxyethyl)benzamide. One area of interest is its potential use in the treatment of muscle wasting and bone loss in conditions such as sarcopenia and osteoporosis. Additionally, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to better understand the long-term effects and safety of this compound.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-phenoxyethyl)benzamide involves the reaction of 4-methoxybenzoic acid with 2-phenoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-methoxy-N-(2-phenoxyethyl)benzamide has been studied for its potential use as a selective androgen receptor modulator (SARM). SARMs are a class of compounds that selectively bind to androgen receptors in the body, leading to anabolic effects without the androgenic side effects associated with traditional anabolic steroids. 4-methoxy-N-(2-phenoxyethyl)benzamide has been found to have high affinity for androgen receptors and can stimulate muscle growth and bone density in animal models.
properties
IUPAC Name |
4-methoxy-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNVJRWSJIUYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenoxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)

![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)